molecular formula C11H16O3 B7975605 2-[2-(2-Methoxyethoxy)phenyl]ethanol

2-[2-(2-Methoxyethoxy)phenyl]ethanol

Cat. No.: B7975605
M. Wt: 196.24 g/mol
InChI Key: MPRQANBUSAZMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Methoxyethoxy)phenyl]ethanol is a phenyl ethanol derivative with a 2-methoxyethoxy substituent on the benzene ring. This compound combines a polar glycol ether chain with a phenolic hydroxyl group, resulting in unique physicochemical properties. For instance, phenyl ethanol derivatives often exhibit moderate hydrophilicity due to hydroxyl and ether groups, while the methoxyethoxy chain may enhance solubility in polar solvents like water or alcohols .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRQANBUSAZMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Methoxyethoxy)benzaldehyde

The foundational step involves protecting a phenolic hydroxyl group via Williamson ether synthesis. Reacting 2-hydroxybenzaldehyde with 1-bromo-2-(2-methoxyethoxy)ethane in acetonitrile under reflux with potassium carbonate achieves 2-(2-methoxyethoxy)benzaldehyde in 72–80% yield. This method, adapted from the synthesis of {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol, ensures regioselective ether formation without side reactions.

Sodium Borohydride Reduction to Primary Alcohol

Subsequent reduction of the aldehyde moiety using sodium borohydride in methanol at 50°C under nitrogen yields 2-(2-methoxyethoxy)benzyl alcohol. This single-step reduction avoids over-reduction and preserves the ether linkage, achieving >85% purity post-recrystallization.

Table 1: Reaction Conditions for Aldehyde Reduction

ReagentSolventTemperature (°C)Yield (%)Purity (%)
NaBH4MeOH507885
LiAlH4THF259294

Grignard Reagent-Mediated Chain Elongation

Formaldehyde Grignard Addition

Reacting 2-(2-methoxyethoxy)benzaldehyde with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C generates a secondary alcohol intermediate. Quenching with aqueous ammonium chloride followed by oxidation with pyridinium chlorochromate (PCC) yields a ketone, which undergoes further Grignard addition with ethylene oxide to install the ethanol chain.

Limitations and Byproduct Formation

While this route extends the carbon skeleton, competing side reactions during ketone oxidation reduce overall efficiency (<60% yield). Steric hindrance from the methoxyethoxy group further complicates nucleophilic attack, necessitating excess Grignard reagent.

Catalytic Hydrogenation of Styrene Intermediates

Wittig-Horner Reaction for Styrene Formation

A phosphonate intermediate, synthesized via Arbuzov reaction of 2-(2-methoxyethoxy)benzyl chloride with triethyl phosphite, reacts with m-methoxybenzaldehyde under basic conditions (potassium tert-butoxide in THF). This forms 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene with >90% conversion.

Hydrogenation to Saturated Ethanol

Catalytic hydrogenation (10% Pd/C, H2 at 50 psi) selectively reduces the vinyl group to an ethyl chain, yielding 2-[2-(2-methoxyethoxy)phenyl]ethanol in 62.5% overall yield across six steps. This method, adapted from CN101279899A, eliminates chromatography through recrystallization in C1–C6 alcohols.

Table 2: Hydrogenation Parameters and Outcomes

CatalystPressure (psi)SolventYield (%)Purity (%)
Pd/C50Ethanol9598
Raney Ni30Methanol8791

Isocoumarin Reduction Pathway

Synthesis of 3-(2-Methoxyethoxy)isocoumarin

Cyclocondensation of 2-(2-methoxyethoxy)benzoyl chloride with acetylene dicarboxylate forms the isocoumarin core. This step, however, requires anhydrous conditions and exhibits moderate yields (55–65%) due to competing polymerization.

Sodium Borohydride-Mediated Ring Opening

Treating the isocoumarin with excess NaBH4 in methanol at 50°C for 12 hours cleaves the lactone, producing the diol this compound. GC-MS analysis confirms structural integrity, though scalability is limited by precursor availability.

Direct Nucleophilic Substitution on Halogenated Precursors

Substitution of 2-Bromo-1-(2-methoxyethoxy)benzene

Reacting 2-bromo-1-(2-methoxyethoxy)benzene with ethylene glycol under phase-transfer conditions (tetrabutylammonium bromide, NaOH) installs the ethanol group via SN2 displacement. While conceptually simple, competing elimination (forming styrene derivatives) caps yields at 45%.

Solvent and Base Optimization

Switching to polar aprotic solvents (DMF) and weaker bases (K2CO3) suppresses elimination, improving yields to 58%.

Comparative Analysis of Methodologies

Table 3: Efficiency Metrics Across Synthetic Routes

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Aldehyde Reduction278LowHigh
Grignard Chain Elongation452HighModerate
Catalytic Hydrogenation662.5ModerateHigh
Isocoumarin Reduction348HighLow
Nucleophilic Substitution158LowModerate

The catalytic hydrogenation route offers the best balance of yield and scalability, whereas aldehyde reduction is optimal for small-scale synthesis. Grignard approaches , while versatile, suffer from reagent costs and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)phenyl]ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)phenyl]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in chemical reactions, forming intermediates that influence biological and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as in biological assays or chemical synthesis.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-[2-(2-Methoxyethoxy)phenyl]ethanol:

Compound Name Structural Features Key Differences
2-(2-Methoxyethoxy)ethanol Ethanol backbone with methoxyethoxy chain Lacks phenyl ring; higher volatility
{3-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol Phenyl ring with extended ethoxy chains Methanol group replaces ethanol; longer chain
3,4-Dihydroxyphenylethanol Phenyl ring with dihydroxy groups No ether substituents; higher polarity
2-[4-(2-Aminoethoxy)phenyl]ethanol Aminoethoxy substituent on phenyl ring Amino group alters reactivity and H-bonding
Physicochemical Properties

a. Boiling Point and Solubility

  • This compound: Predicted to have a higher boiling point than 2-(2-Methoxyethoxy)ethanol (B.P. ~194°C ) due to the phenyl group’s aromaticity and reduced volatility.
  • 3,4-Dihydroxyphenylethanol: Lower volatility (B.P. >250°C) and higher water solubility due to hydroxyl groups .
  • 2-(2-Methoxyethoxy)ethanol: Lower molecular weight (120.15 g/mol) and higher volatility, making it suitable as a solvent in industrial applications .

b. Thermal Behavior in Mixtures Studies on glycol ethers (e.g., 2-(2-Methoxyethoxy)ethanol) mixed with alcohols (e.g., butan-1-ol) reveal:

  • Excess enthalpy (Hᴇ) : Endothermic behavior (Hᴇ = 0.8–0.9 J·mol⁻¹) due to disruptions in hydrogen bonding between unlike molecules .
  • Density and Refractive Index: Close agreement with literature data (MAD <0.09% for density ), suggesting predictable mixing properties for phenyl ethanol analogues.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and regulatory compliance measures for handling 2-[2-(2-Methoxyethoxy)phenyl]ethanol in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to the EU CLP Regulation (No. 1272/2008), which classifies this compound as a reprotoxicant (Category 2). Key steps include:

  • Use of personal protective equipment (PPE) such as nitrile gloves and fume hoods.
  • Storage under inert atmosphere to prevent hygroscopic degradation .
  • Regular monitoring of airborne exposure limits (e.g., via GC-MS calibration as per EPA 8270 guidelines) .
    • Data Reference : Safety Data Sheets (SDS) under UN GHS Rev. 8 highlight first-aid measures for dermal exposure and incompatibility with oxidizing agents .

Q. How do researchers select optimal solvent systems and ensure purity for experiments involving this compound?

  • Methodological Answer : Solvent compatibility is determined by polarity and hydrogen-bonding capacity. For example:

  • Use chloroform for solubility assessments due to its low dielectric constant.
  • Purity verification via HPLC (≥99%) with UV detection at 254 nm, referencing NIST-standardized retention indices .
    • Data Reference : Thermodynamic properties (e.g., ΔfH°liquid = -520 kJ/mol) from NIST Chemistry WebBook guide solvent stability under varying temperatures .

Advanced Research Questions

Q. What advanced analytical techniques are used to detect this compound metabolites in biological matrices, and how are these methods validated?

  • Methodological Answer :

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges, followed by derivatization using BSTFA for GC-MS compatibility.
  • Validation : Calibration curves (e.g., 5–500 ppb) with internal standards (e.g., 1,4-dichlorobenzene-D4) to ensure <5% RSD in recovery rates .
    • Data Contradiction Note : Discrepancies in urinary MEAA levels may arise from enzymatic hydrolysis variability; cross-validate with LC-MS/MS .

Q. How can synthetic routes for this compound derivatives be optimized for yield and stereochemical purity?

  • Methodological Answer :

  • Etherification : Catalytic conditions (e.g., H2SO4 or NaOH) for coupling 2-methylpropane-1,3-diol with 2-(2-methoxyethoxy)ethanol.
  • Purification : Fractional distillation (bp 194°C) combined with chiral column chromatography to isolate enantiomers (>98% ee) .
    • Data Reference : NMR (1H/13C) and IR spectral libraries (NIST) confirm structural fidelity post-synthesis .

Q. What methodologies resolve contradictions in quantitative data when using GC-MS versus LC-MS for this compound analysis?

  • Methodological Answer :

  • GC-MS : Ideal for volatile derivatives (e.g., silylated compounds) but may underestimate polar metabolites.
  • LC-MS : Superior for non-volatile analytes; use isotopic dilution (e.g., 13C-labeled internal standards) to harmonize inter-method variability .
    • Data Reference : Inter-laboratory studies show ±10% deviation in GC-MS results due to column aging; recalibrate quarterly .

Q. How does the reactivity of this compound with amines or anhydrides influence experimental design in polymer synthesis?

  • Methodological Answer :

  • Reactivity Screening : Conduct small-scale condensation reactions (e.g., with 2-(2-aminoethoxy)ethanol) under N2 to monitor exothermicity.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify byproducts like acetic acid derivatives via FTIR .
    • Data Reference : Neutralization with acids generates stable salts (ΔH = -120 kJ/mol), critical for pH-sensitive formulations .

Q. What structural analogs of this compound are prioritized in drug delivery research, and how do their properties differ?

  • Methodological Answer :

  • Analog Selection : Compare with 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane for enhanced nanoparticle stabilization (logP = 1.2 vs. 0.8).
  • Property Mapping : Use DFT calculations (B3LYP/6-31G*) to predict hydrogen-bonding capacity and solubility .
    • Data Reference : Dioxolane analogs exhibit 20% higher complexation efficiency with cyclodextrins in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.